"Methyl 3-methoxyazetidine-3-carboxylate hydrochloride" CAS number
"Methyl 3-methoxyazetidine-3-carboxylate hydrochloride" CAS number
An In-depth Technical Guide to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Abstract: This technical guide provides a comprehensive overview of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS No. 1392803-11-0), a sophisticated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its core chemical identity, offers expert insights into its synthesis and characterization, and explores its strategic application in the design of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols, ensuring scientific integrity and practical utility.
Core Chemical Identity and Physicochemical Properties
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The strained azetidine ring provides a rigid, three-dimensional scaffold that is increasingly sought after in drug design for its ability to confer favorable physicochemical properties and unique vectoral exits for further functionalization. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]
The molecule's identity is definitively established by its Chemical Abstracts Service (CAS) number: 1392803-11-0 .[2][3]
Caption: Chemical structure of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1392803-11-0 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| Monoisotopic Mass | 145.0739 Da (free base) | [4] |
| SMILES | O=C(C1(OC)CNC1)OC.[H]Cl | [3] |
| Purity | Typically ≥97% | [2] |
| Appearance | White to off-white solid | [1] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of highly functionalized azetidines like Methyl 3-methoxyazetidine-3-carboxylate hydrochloride requires a multi-step approach that carefully manages the reactivity of the strained ring system. While proprietary routes may vary, a logical and robust synthetic strategy can be proposed based on established organic chemistry principles, starting from a more readily available precursor such as methyl 3-hydroxyazetidine-3-carboxylate hydrochloride (CAS 1884493-19-9).[5]
Causality Behind Experimental Choices:
-
N-Protection: The azetidine nitrogen is a nucleophilic and basic center. To prevent unwanted side reactions during subsequent steps (such as O-alkylation), it must be protected. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable under the basic conditions required for methylation but can be cleanly removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.
-
O-Methylation: The hydroxyl group of the precursor is converted to the target methoxy group via a Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form a reactive alkoxide. Methyl iodide (MeI) is an excellent electrophile for introducing the methyl group.
-
Deprotection and Salt Formation: A strong acid, such as HCl in dioxane or diethyl ether, is used to simultaneously cleave the Boc protecting group and form the desired hydrochloride salt. This one-pot final step is efficient and ensures the product is isolated in a stable, crystalline form.
Caption: Proposed synthetic workflow from a hydroxy-azetidine precursor.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.
Step 1: N-Boc Protection
-
Suspend Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 eq) dropwise to neutralize the hydrochloride and act as a base. Stir for 15 minutes.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, wash the reaction mixture with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can be used without further purification.
Step 2: O-Methylation
-
Dissolve the crude N-Boc intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/g) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.
-
Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Check: Monitor by TLC or LC-MS for the appearance of the methylated product and disappearance of the starting alcohol.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected methoxy-azetidine from Step 2 in a minimal amount of ethyl acetate or methanol.
-
Add a 4M solution of HCl in dioxane (5-10 eq) and stir at room temperature for 1-2 hours.
-
In-Process Check: Formation of a white precipitate is a strong indicator of successful salt formation. Monitor the disappearance of the starting material by TLC/LC-MS.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional ether.
-
Dry the white solid under vacuum to yield the final product, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for this molecule.
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR | Protons on the azetidine ring will appear as multiplets in the 3.5-4.5 ppm range. The methoxy (-OCH₃) group will be a sharp singlet around 3.3-3.5 ppm, and the ester methyl (-COOCH₃) will be a sharp singlet around 3.7-3.9 ppm. The N-H proton will be a broad singlet at higher chemical shift, often >9 ppm. |
| ¹³C NMR | The quaternary carbon C3 will appear around 70-80 ppm. The two methylene carbons of the azetidine ring will be in the 45-55 ppm range. The ester carbonyl carbon will be downfield (~170 ppm). The two methyl carbons (methoxy and ester) will be in the 50-60 ppm range. |
| LC-MS | The primary analytical method for purity assessment and mass confirmation. A high-purity sample (>97%) should show a single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion for the free base at m/z 146.08.[4] |
| HPLC | Used to determine purity with high precision. A standard method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid). Purity is determined by the area percentage of the main product peak. |
Suppliers like Synblock and BLD Pharm often provide access to NMR, HPLC, and LC-MS data for their products upon request, which is crucial for verifying batch quality.[3][6]
Strategic Value in Drug Discovery
The incorporation of small, rigid scaffolds like azetidine is a powerful strategy in modern drug design to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] Methyl 3-methoxyazetidine-3-carboxylate hydrochloride serves as a versatile building block for creating more complex molecules with improved pharmacological profiles.[8]
Key Contributions to Molecular Design:
-
Improved Solubility and pKa: The azetidine nitrogen is basic and, when protonated, significantly increases aqueous solubility. This is a critical property for oral bioavailability.
-
Metabolic Stability: The methoxy group can block a potential site of metabolism (the C3 position), thereby increasing the half-life of a drug candidate.[7]
-
Vectoral Complexity: The quaternary center at C3 provides a defined three-dimensional exit vector. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the attachment of diverse chemical functionalities to explore structure-activity relationships (SAR).
-
Novel Chemical Space: Azetidine-containing compounds often possess novel intellectual property and can access biological targets differently than more traditional, flatter aromatic ring systems. They are used in the synthesis of CNS agents, enzyme inhibitors, and other biologically active molecules.[8]
Caption: Role as a versatile building block in drug candidate synthesis.
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification: According to aggregated GHS data, this compound is classified as a warning-level hazard.[3]
-
H302: Harmful if swallowed.[3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage and Handling:
-
Storage Conditions: Store in a dry, sealed place.[10] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[11][12][13]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. As a hydrochloride salt, it may be hygroscopic and should be handled accordingly.
Conclusion
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is more than a simple chemical reagent; it is a strategically designed building block that offers medicinal chemists a tool to impart desirable properties into next-generation therapeutics. Its rigid azetidine core, combined with the synthetically versatile ester and metabolically significant methoxy group, provides a powerful platform for navigating complex biological targets. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for unlocking its full potential in the research and development pipeline.
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Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC - NIH. Retrieved from [Link]
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Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]
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3-Methoxyazetidine hydrochloride. (n.d.). PubChem - NIH. Retrieved from [Link]
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[Application of methyl in drug design]. (n.d.). PubMed. Retrieved from [Link]
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Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (C6H11NO3). (n.d.). PubChemLite. Retrieved from [Link]
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